3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
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Overview
Description
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile typically involves the iodination of a pyrrolo[2,3-c]pyridine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring . The reaction conditions often involve moderate temperatures and the presence of a solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other biologically active molecules.
Chemical Biology: Used in the development of probes for studying biological pathways.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the nitrile group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the nitrile group at the 5-position makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H4IN3 |
---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4IN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H |
InChI Key |
AONVPNYKUWDNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1C(=CN2)I)C#N |
Origin of Product |
United States |
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